
2-Nitrobenzenesulfinic acid
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Overview
Description
2-Nitrobenzenesulfinic acid (CAS: Not explicitly provided; inferred from decomposition pathways) is an organosulfur compound characterized by a nitro group (-NO₂) in the ortho position relative to a sulfinic acid (-SO₂H) group on a benzene ring. It is primarily known as a thermal decomposition product of N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine (NBSH), formed during Mitsunobu reaction conditions . This compound plays a critical role in sigmatropic elimination reactions, facilitating the generation of monoalkyl diazenes and subsequent reduction products. Its reactivity under mild hydrolytic conditions (e.g., with trifluoroethanol–water) enables applications in organic synthesis, particularly in stereospecific reductions and triene formation .
Scientific Research Applications
Scientific Research Applications
1. Synthesis of Dyes and Pigments
- Role : Serves as an intermediate in the production of various dyes and pigments.
- Mechanism : The sulfonic acid group enhances solubility and reactivity, facilitating the formation of colored complexes.
2. Pharmaceutical Development
- Application : Used in the synthesis of active pharmaceutical ingredients.
- Example : It has been utilized in the production of sulfonamide antibiotics, which are effective against bacterial infections.
3. Biochemical Assays
- Function : Acts as a reagent for modifying biomolecules.
- Use Case : Employed in assays to study enzyme activity and protein interactions.
The compound exhibits notable biological activities that can be categorized into various areas:
1. Antimicrobial Activity
- Observation : Some studies suggest that 2-nitrobenzenesulfinic acid may possess antimicrobial properties due to its ability to generate reactive nitrogen species.
- Data Table: Antimicrobial Efficacy
Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 12 | 32 µg/mL |
Escherichia coli | 10 | 64 µg/mL |
2. Toxicological Effects
- Condition : Exposure may lead to methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, impairing oxygen transport.
- Case Study : A worker exposed to nitrobenzene derivatives exhibited symptoms such as cyanosis and was treated with methylene blue.
Case Study 1: Methemoglobinemia from Nitrobenzene Exposure
A notable case involved a worker who developed methemoglobinemia after skin contact with nitrobenzene derivatives during production processes. Symptoms included cyanosis and confusion, which were effectively treated with methylene blue.
Case Study 2: Antileishmanial Activity
In a study assessing the efficacy of a derivative compound (2-Nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide) against Leishmania donovani, it was found to significantly inhibit parasite growth with an IC50 value of 38.5 µg/mL for promastigotes, demonstrating potential for treating visceral leishmaniasis .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-nitrobenzenesulfinic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound typically involves sulfonation or oxidation-reduction reactions. For example, sulfinic acids can be derived from sulfenyl chlorides (e.g., 2-nitrobenzenesulfenyl chloride) via controlled hydrolysis under acidic conditions at 0–6°C . Reaction yields depend on temperature control, stoichiometric ratios of reactants (e.g., SOCl₂ or H₂O₂), and purification steps (e.g., recrystallization). Impurities such as sulfonic acid derivatives may form if oxidation conditions are not carefully regulated .
Q. How can researchers ensure the purity of this compound, and what analytical techniques are recommended?
- Methodological Answer : Purity validation requires a combination of techniques:
- Melting Point Analysis : Compare observed mp (e.g., 74–76°C for related sulfenyl chlorides) with literature values .
- Chromatography : Use HPLC or TLC to detect sulfonic acid byproducts.
- Spectroscopy : Employ 1H-NMR to confirm the absence of aromatic proton shifts indicative of nitro-group reduction or sulfone formation .
Q. What are the known stability challenges for this compound, and how should it be stored to prevent degradation?
- Methodological Answer : The compound is sensitive to moisture and oxidation. Store under inert gas (N₂ or Ar) at 0–6°C in airtight containers. Stability tests under varying humidity (20–80% RH) and thermal stress (25–40°C) reveal decomposition via sulfonic acid formation within 72 hours if exposed to air .
Advanced Research Questions
Q. What reaction mechanisms govern this compound’s role in nucleophilic substitution reactions?
- Methodological Answer : The sulfinic acid group (-SO2H) acts as a weak nucleophile. In reactions with alkyl halides, kinetic studies show a second-order dependence on sulfinate ion concentration and electrophile. For example, in Suzuki-Miyaura couplings, the nitro group enhances electrophilicity at the benzene ring, facilitating cross-coupling under palladium catalysis. Mechanistic pathways should be verified via isotopic labeling (e.g., 18O) and DFT calculations .
Q. How can this compound be utilized as a catalyst or ligand in asymmetric synthesis?
- Methodological Answer : The sulfinic acid moiety can coordinate transition metals (e.g., Pd, Cu) to form chiral complexes. For instance, in asymmetric Michael additions, enantiomeric excess (ee) >90% is achievable using sulfinic acid-derived ligands. Optimize ligand-to-metal ratios (1:1 to 1:2) and solvent polarity (e.g., DMF vs. THF) to enhance stereoselectivity .
Q. What spectroscopic and computational methods are most effective for resolving structural ambiguities in sulfinic acid derivatives?
- Methodological Answer :
- IR Spectroscopy : Identify S-O stretching vibrations (1050–1200 cm−1) and nitro-group absorptions (1520–1350 cm−1) .
- X-ray Crystallography : Resolve bond angles and dihedral angles to confirm planar vs. non-planar nitro-sulfinyl configurations.
- Computational Modeling : Use Gaussian or ORCA software to simulate 13C-NMR chemical shifts and compare with experimental data .
Q. How should researchers address contradictions in reported stability or reactivity data for this compound?
- Methodological Answer : Contradictions often arise from differences in synthetic protocols or analytical conditions. For example:
- Contradiction : Discrepancies in thermal decomposition temperatures (e.g., 105–112°C vs. 178–183°C for related sulfonamides).
- Resolution : Conduct controlled thermogravimetric analysis (TGA) under identical atmospheric conditions (O₂ vs. N₂) to isolate degradation pathways .
- Statistical Analysis : Apply ANOVA to compare datasets from independent studies, accounting for variables like humidity and impurity profiles .
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural and Functional Group Differences
Compound Name | Molecular Formula | Functional Groups | Substituent Positions |
---|---|---|---|
2-Nitrobenzenesulfinic acid | C₆H₅NO₄S | -NO₂, -SO₂H | o-Nitro, sulfinic acid |
3-Nitrobenzenesulfonic acid | C₆H₅NO₅S | -NO₂, -SO₃H | m-Nitro, sulfonic acid |
2-Chloro-5-nitrobenzenesulfonic acid | C₆H₄ClNO₅S | -NO₂, -Cl, -SO₃H | o-Chloro, m-nitro, sulfonic acid |
2-Nitrobenzoic acid | C₇H₅NO₄ | -NO₂, -COOH | o-Nitro, carboxylic acid |
2-Phenylbenzimidazole-5-sulfonic acid | C₁₃H₁₀N₂O₃S | -SO₃H, benzimidazole ring | Sulfonic acid at position 5 |
Key Insights :
- Sulfinic vs. Sulfonic Acids : The sulfinic acid group (-SO₂H) in this compound is less acidic and less oxidized than the sulfonic acid group (-SO₃H) in analogues like 3-nitrobenzenesulfonic acid, impacting solubility and reactivity .
- Positional Isomerism : The ortho-nitro group in this compound induces steric hindrance, whereas meta-substituted derivatives (e.g., 3-nitrobenzenesulfonic acid) exhibit distinct electronic effects .
- Hybrid Functionality : Compounds like 2-Chloro-5-nitrobenzenesulfonic acid combine nitro and chloro groups, enhancing electrophilic character for industrial sulfonation reactions .
Key Insights :
- This compound is uniquely generated via reagent decomposition, contrasting with direct sulfonation/nitration routes for sulfonic acids .
- Halogenation (e.g., chloro groups) introduces additional synthetic steps, as seen in 2-Chloro-5-nitrobenzenesulfonic acid .
Physical Properties
Table 3: Physical Properties
Key Insights :
- Sulfonic acids (e.g., 3-nitrobenzenesulfonic acid) form stable salts with higher water solubility compared to sulfinic acids .
- Carboxylic acid derivatives (e.g., 2-nitrobenzoic acid) exhibit lower solubility in aqueous media than sulfonic/sulfinic acids .
Key Insights :
- This compound’s role in elimination reactions is unique among sulfinic/sulfonic acids, enabling controlled reductions .
- Sulfonic acids find broader industrial use (e.g., dyes, catalysts), while sulfinic acids are niche reagents in organic synthesis .
Key Insights :
Properties
Molecular Formula |
C6H5NO4S |
---|---|
Molecular Weight |
187.18 g/mol |
IUPAC Name |
2-nitrobenzenesulfinic acid |
InChI |
InChI=1S/C6H5NO4S/c8-7(9)5-3-1-2-4-6(5)12(10)11/h1-4H,(H,10,11) |
InChI Key |
BOJXVYVIGCXZJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)O |
Origin of Product |
United States |
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